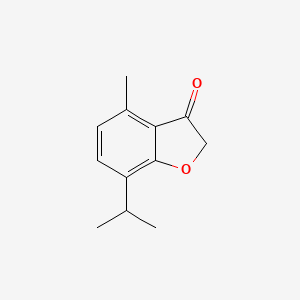

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

4-methyl-7-propan-2-yl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-7(2)9-5-4-8(3)11-10(13)6-14-12(9)11/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGAVOVVLNUVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)COC2=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate can then be reacted with various azoles to produce the desired benzofuran derivative .

Industrial Production Methods

For industrial production, the Pechmann condensation method is often employed. This method involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and choice of catalyst, can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety undergoes selective reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group to a hydroxyl without affecting the dihydrobenzofuran ring . For example:

Lithium aluminum hydride (LiAlH₄) in ether provides more vigorous reduction, potentially leading to ring-opening in extreme conditions .

Grignard and Organometallic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols. Methyl magnesium iodide (MeMgI) in dichloromethane at low temperatures adds a methyl group to the carbonyl, yielding:

This reaction proceeds with high regioselectivity due to steric hindrance from the 7-isopropyl group .

Oxidation Reactions

The benzylic alcohol (if formed via reduction) can be oxidized back to the ketone using mild agents like pyridinium chlorochromate (PCC) . Strong oxidants (e.g., KMnO₄) risk over-oxidation of the furan ring.

Cyclization and Ring-Opening

Under acidic conditions, the dihydrobenzofuran ring may undergo rearrangement. For instance, treatment with HCl in ethanol can lead to ring-opening, forming phenolic derivatives . Conversely, diazonium salt cyclization methods (e.g., NaNO₂/TFA) can regenerate the benzofuran core from precursor amines .

Functionalization of the Aromatic Ring

Electrophilic substitution (e.g., nitration, halogenation) occurs at the 5-position due to directing effects of the electron-donating methyl and isopropyl groups. Bromination with N-bromosuccinimide (NBS) yields:

Biological Activity Implications

Derivatives of this scaffold exhibit bioactivity. For example, thiazolo-pyrimido-triazine hybrids derived from similar dihydrobenzofurans show cyclooxygenase (COX) inhibition . The ketone group’s reactivity enables further functionalization for drug discovery.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown significant activity against various bacterial strains, particularly Staphylococcus aureus. For instance, compounds synthesized from related benzofuran structures exhibited minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM against Staphylococcus aureus . This suggests that 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one may serve as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Research indicates that benzofuran derivatives can possess anti-inflammatory properties. The mechanism often involves the inhibition of specific pathways that lead to inflammation, making these compounds candidates for treating inflammatory diseases . The structural characteristics of this compound could be optimized to enhance its efficacy in this regard.

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be explored as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into similar benzofuran derivatives has shown promise in creating high-performance materials for various applications, including coatings and composites .

Case Studies and Research Findings

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the structure could significantly affect antibacterial potency. Compounds with specific substituents displayed enhanced activity compared to the parent compound . This highlights the importance of structure-activity relationship (SAR) studies in optimizing medicinal properties.

Case Study: Development of Antimicrobial Agents

Another significant investigation focused on the development of antimicrobial agents based on this compound. The study reported that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin, indicating their potential as alternatives or adjuncts in antibiotic therapy .

Mechanism of Action

The mechanism of action of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as DNA gyrase, which is crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differentiation

The compound’s unique substitution pattern and partial saturation set it apart from other benzofuran derivatives. Below is a comparative analysis with key analogs:

Biological Activity

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one, a compound belonging to the benzofuran family, exhibits significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by a unique structure with a methyl group at the 4th position and an isopropyl group at the 7th position on the benzofuran ring. Its molecular formula is with a molecular weight of 190.24 g/mol . The presence of these substituents contributes to its distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes crucial for bacterial replication. For instance, it can inhibit DNA gyrase, leading to disrupted cell division and growth in bacteria .

Anticancer Potential

The compound's anticancer properties have also been explored. Studies have suggested that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . Its ability to interact with cellular pathways makes it a potential candidate for cancer therapy.

Neuroprotective Effects

Recent investigations into neuroprotective effects have shown promise for this compound in models of neurodegeneration. The compound has been noted to protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits DNA gyrase in bacteria, disrupting DNA replication.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells by modulating proteins involved in cell survival and death.

- Neuroprotection : The compound may enhance neuronal survival by reducing oxidative stress and inflammation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| 4-Methyl-7-(propan-2-yl)-benzofuran | Moderate | High | Moderate |

| 7-Hydroxybenzofuran | Low | Moderate | Low |

| Benzofuran derivatives | Variable | Variable | Variable |

This table illustrates that while many benzofuran derivatives exhibit some level of biological activity, this compound stands out due to its combined antimicrobial and anticancer properties.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

- Cancer Cell Line Study : In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

- Neuroprotection Research : Experimental models indicated that the compound could prevent neuronal death induced by neurotoxic agents, showcasing its protective effects on dopaminergic neurons .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for determining the crystal structure of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one?

- Answer : X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use synchrotron radiation or a high-resolution diffractometer to obtain intensity data.

- Structure Solution : Employ direct methods (e.g., SHELXD) or dual-space algorithms for phase determination .

- Refinement : Refine the model using SHELXL, incorporating hydrogen atoms via riding models and validating geometry with R-factors (e.g., R1 < 0.05 for high-quality data). Planarity of the benzofuran core should be confirmed (mean deviation < 0.01 Å) .

Q. How can researchers verify the purity and identity of synthesized this compound?

- Answer : Combine analytical techniques:

- Chromatography : Use HPLC or TLC (e.g., Rf = 0.65 in ethyl acetate) to assess purity .

- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with computational predictions or reference data. For example, confirm the absence of protic impurities via O–H stretching regions (~3000–3500 cm⁻¹).

- Mass Spectrometry : Match observed molecular ion peaks (e.g., m/z 262.084 for C14H14O5 derivatives) with theoretical values .

Q. What synthetic routes are commonly used to prepare benzofuran derivatives like this compound?

- Answer : Multi-step synthesis involving:

- Core Formation : Cyclization of phenolic precursors via acid-catalyzed or oxidative coupling.

- Functionalization : Alkylation or arylations (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from solvents like benzene .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of benzofuran analogs?

- Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., TB501’s antitubercular activity tested at fixed concentrations in liposomal formulations) .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxy groups) using docking studies or QSAR models .

- Meta-Analysis : Cross-reference logP, solubility (e.g., TB501’s logP = 1.523), and bioavailability data to identify outliers .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Answer :

- Catalyst Selection : Use Pd/Ni catalysts for C–C bond formation (e.g., Heck coupling) to improve regioselectivity .

- Reaction Engineering : Optimize temperature (e.g., reflux in methanol/water) and stoichiometry (e.g., 1.2:1 molar ratio of precursors) .

- Byproduct Mitigation : Monitor intermediates via LC-MS and adjust quenching protocols (e.g., acidification to pH 1 for carboxylate isolation) .

Q. How can computational methods enhance the interpretation of experimental data for this compound?

- Answer :

- DFT Calculations : Predict vibrational spectra (IR/Raman) and compare with experimental data to validate structural assignments .

- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using parameters like polar surface area (e.g., 85 Ų for analogs) .

- Crystallographic Software : Use Olex2 or Mercury to analyze packing interactions (e.g., hydrogen-bonded dimers) and validate refinement models .

Q. What experimental designs are critical for studying the reaction mechanisms of benzofuran derivatives?

- Answer :

- Isotopic Labeling : Track reaction pathways using deuterated solvents or ¹³C-labeled precursors.

- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps (e.g., enolate formation in Claisen-Schmidt condensations) .

- Trapping Intermediates : Use quenching agents (e.g., D2O for protonation studies) or low-temperature crystallography to isolate transient species .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for structurally similar benzofurans?

- Answer :

- Cross-Validation : Compare with databases (e.g., ChemSpider ID 4474993) or published analogs .

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3) using correction tables.

- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .

Q. What statistical approaches are recommended for analyzing biological assay variability?

- Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values with 95% confidence intervals .

- ANOVA/MANOVA : Identify significant factors (e.g., liposomal encapsulation vs. free drug) in multi-group studies .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to isolate critical variables .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.